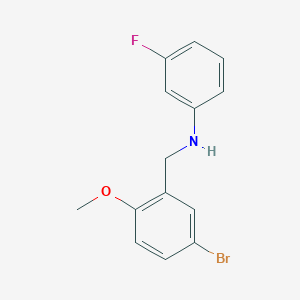
(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine, also known as 5-Bromo-2-Methoxybenzyl-3-Fluoroaniline (BMF), is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BMF is a small molecule that belongs to the class of arylamines, which have been widely studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of BMF is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. BMF has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
BMF has been shown to have cytotoxic effects on cancer cells, but it has also been shown to have some toxic effects on normal cells at high concentrations. BMF has been shown to cause DNA damage and oxidative stress in cells, which could contribute to its cytotoxic effects. However, more research is needed to fully understand the biochemical and physiological effects of BMF.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMF is that it is relatively easy to synthesize and purify, which makes it a good candidate for further research. However, one limitation is that it has some toxic effects on normal cells, which could limit its potential applications in medicine. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF.
Orientations Futures
There are several future directions for research on BMF. One area of interest is the development of new anticancer drugs based on BMF or related compounds. Another area of interest is the use of BMF as a fluorescent probe for imaging applications. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF, as well as its potential applications in other areas of medicine. Overall, BMF is a promising compound that could have significant applications in medicinal chemistry and other fields of research.
Méthodes De Synthèse
The synthesis of BMF involves the reaction of 5-bromo-2-methoxybenzylamine with 3-fluoronitrobenzene in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of BMF is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.
Applications De Recherche Scientifique
BMF has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. BMF has been shown to have cytotoxic effects on cancer cells, and it has been suggested that this compound could be used as a lead compound for the development of new anticancer agents. In addition, BMF has also been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-18-14-6-5-11(15)7-10(14)9-17-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZRSFLHMTSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)